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Compound of Interest

Compound Name: 2-Butoxyethyl acetate

Cat. No.: B086340 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Butoxyethyl acetate (CAS No. 112-07-2), a widely used solvent in various industrial

applications.[1] This document is intended for researchers, scientists, and professionals in drug

development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the

structural elucidation, identification, and quality control of this compound.

Chemical Structure and Properties
2-Butoxyethyl acetate is the acetate ester of 2-butoxyethanol.[1] It is a colorless liquid with a

pleasant, sweet, and fruity odor.[1]

Molecular Formula: C₈H₁₆O₃[2] Molecular Weight: 160.21 g/mol

Spectroscopic Data
The following sections present the key spectroscopic data for 2-Butoxyethyl acetate,

organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds.
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The ¹H NMR spectrum of 2-Butoxyethyl acetate provides information about the number of

different types of protons and their neighboring environments. The data presented below was

obtained in a CDCl₃ solution.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

4.21 t 2H -O-CH₂-CH₂-O-

3.63 t 2H -O-CH₂-CH₂-O-

3.47 t 2H -O-CH₂-(CH₂)₂-CH₃

2.08 s 3H -O-C(=O)-CH₃

1.56 p 2H -O-CH₂-CH₂-CH₂-CH₃

1.37 sextet 2H -O-(CH₂)₂-CH₂-CH₃

0.93 t 3H -O-(CH₂)₃-CH₃

Source: ChemicalBook[3]

Experimental ¹³C NMR data for 2-Butoxyethyl acetate was not readily available in the public

domain at the time of this guide's compilation. The following table provides predicted chemical

shifts based on typical ranges for similar functional groups.
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Chemical Shift (ppm) (Predicted) Carbon Assignment

171.0 C=O

70.8 -O-CH₂-(CH₂)₂-CH₃

68.5 -O-CH₂-CH₂-O-

63.8 -O-CH₂-CH₂-O-

31.6 -O-CH₂-CH₂-CH₂-CH₃

20.9 -O-C(=O)-CH₃

19.2 -O-(CH₂)₂-CH₂-CH₃

13.7 -O-(CH₂)₃-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The gas-phase

IR spectrum of 2-Butoxyethyl acetate exhibits characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

2962 Strong C-H stretch (alkane)

2874 Strong C-H stretch (alkane)

1747 Very Strong C=O stretch (ester)

1467 Medium C-H bend (alkane)

1367 Strong C-H bend (alkane)

1245 Very Strong C-O stretch (ester)

1128 Very Strong C-O-C stretch (ether)

1043 Very Strong C-O stretch

Source: NIST Chemistry WebBook[2][4]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of 2-Butoxyethyl acetate is

presented below.

m/z Relative Abundance (%) Possible Fragment

160 ~5 [M]⁺ (Molecular Ion)

117 ~1 [M - C₃H₇]⁺

101 ~10 [M - C₄H₉O]⁺

87 ~34 [CH₃(CH₂)₃OCH₂CH₂]⁺

57 100 (Base Peak) [C₄H₉]⁺

43 ~86 [CH₃CO]⁺

Source: NIST Chemistry WebBook[2]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 2-Butoxyethyl acetate for ¹H NMR (50-100 mg for ¹³C

NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Filter the solution through a pipette with a small cotton or glass wool plug into a clean

NMR tube to remove any particulate matter.
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Cap the NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation

delay).

Acquire the Free Induction Decay (FID).

Data Processing:

Apply a Fourier transform to the FID to obtain the NMR spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm

for ¹H NMR) or an internal standard like tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the

corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one or two drops of 2-Butoxyethyl acetate onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Place a second salt plate on top, spreading the liquid into a thin film.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b086340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully place the "sandwich" of salt plates into the spectrometer's sample holder.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment to subtract any

atmospheric (CO₂, H₂O) or instrument-related absorbances.

Place the sample in the instrument's beam path.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the major absorption bands in the spectrum.

Correlate the wavenumbers of these bands to specific functional groups using correlation

tables or spectral databases.

Mass Spectrometry (MS)
Sample Introduction:

Introduce a small amount of 2-Butoxyethyl acetate into the mass spectrometer. For a

volatile liquid, this can be done via direct infusion using a syringe pump or through a gas

chromatograph (GC-MS).

Ionization:

The sample molecules are vaporized and then ionized. For the data presented, Electron

Ionization (EI) is used, where a high-energy electron beam bombards the molecules,

causing them to eject an electron and form a positively charged molecular ion. This high

energy also leads to fragmentation.

Mass Analysis:
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The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer

(e.g., a quadrupole or magnetic sector).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier or other detector records the abundance of ions at each m/z value.

Data Analysis:

The resulting mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak to determine the molecular weight of the compound.

Analyze the fragmentation pattern to gain structural information. The base peak, which is

the most intense peak in the spectrum, corresponds to the most stable fragment ion.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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